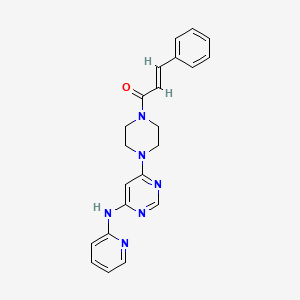

![molecular formula C21H17ClN6O3S B2409556 ethyl 2-(2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 896678-75-4](/img/structure/B2409556.png)

ethyl 2-(2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H17ClN6O3S and its molecular weight is 468.92. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

Indole derivatives, including the compound , have garnered attention due to their potential as anticancer agents. The presence of the indole moiety contributes to their biological activity. Research has shown that certain indole-based compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for cancer therapy . Further investigations into the specific mechanisms of action and efficacy are warranted.

Anti-Inflammatory and Analgesic Effects

Some indole derivatives exhibit anti-inflammatory and analgesic activities. For instance, compounds containing the indole nucleus have been studied for their potential to alleviate pain and reduce inflammation. Investigating the compound’s effects on inflammatory pathways and pain receptors could provide valuable insights .

Combination Therapy

Considering the compound’s unique structure, exploring combination therapies (e.g., with existing anticancer drugs or antimicrobials) could yield synergistic effects. Combinatorial approaches enhance treatment outcomes and reduce resistance.

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in cell proliferation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The downstream effects of this disruption can include apoptosis or programmed cell death.

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties . Further experimental studies are needed to confirm these predictions and understand the compound’s bioavailability and other pharmacokinetic parameters.

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation. This is achieved by disrupting the cell cycle and potentially inducing apoptosis . This makes the compound a promising candidate for cancer treatment, as it can selectively target tumor cells.

Propiedades

IUPAC Name |

ethyl 2-[[2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN6O3S/c1-2-31-21(30)15-8-3-4-9-16(15)25-17(29)11-32-20-18-19(23-12-24-20)28(27-26-18)14-7-5-6-13(22)10-14/h3-10,12H,2,11H2,1H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIBCIAPPBFZPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)

![4-Ethyl-1-oxaspiro[2.6]nonane](/img/structure/B2409482.png)

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409483.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)

![2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2409487.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409488.png)

![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)

![9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide](/img/structure/B2409493.png)

![N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2409496.png)